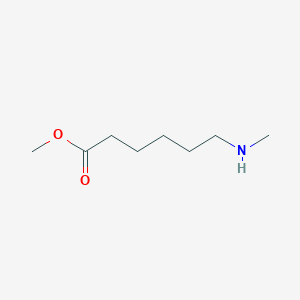

Methyl 6-(methylamino)hexanoate

Description

Overview of the N-Methylated Aliphatic Amino Acid Ester Class

N-methylated aliphatic amino acid esters are characterized by the presence of a methyl group on the amino nitrogen and an ester group at the carboxyl terminus of a non-aromatic carbon chain. The N-methylation of amino acids is a common strategy to enhance the therapeutic properties of peptides. merckmillipore.comeurekaselect.com This modification can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and influence its conformation, which can lead to enhanced biological activity and oral bioavailability. researchgate.netresearchgate.netnih.gov The ester group, typically a methyl or ethyl ester, serves as a protecting group for the carboxylic acid and can be easily hydrolyzed or further modified.

Significance of Methyl 6-(methylamino)hexanoate as a Model Compound and Building Block

While extensive research on this compound is not widely published, its structure suggests significant potential as a model compound and a versatile building block. As a derivative of 6-aminohexanoic acid, a known flexible linker in chemical synthesis, the N-methylated and esterified version offers distinct advantages. nih.gov The secondary amine provides a site for further functionalization, such as alkylation or acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Contemporary Research Paradigms for Amine-Functionalized Hexanoate (B1226103) Esters

Amine-functionalized esters, including hexanoate derivatives, are at the forefront of several contemporary research areas. In materials science, they are used as monomers for the synthesis of functional polymers and polyamides. nih.gov The amine group can be used to initiate ring-opening polymerizations or to cross-link polymer chains. The ester functionality can be used to tune the polymer's properties, such as its solubility and degradability.

In the field of drug delivery, amine-functionalized esters are used to create prodrugs or to modify the surface of nanoparticles. The amine group can be protonated at physiological pH, leading to a positive charge that can enhance interaction with cell membranes. The ester linkage can be designed to be cleavable by enzymes, allowing for the controlled release of a therapeutic agent.

Furthermore, these compounds are valuable intermediates in the synthesis of a wide range of organic molecules, including agrochemicals and specialty chemicals. The ability to selectively modify either the amine or the ester group allows for a high degree of control over the final product's structure and function.

Chemical Data

Below are tables detailing the chemical properties of this compound and its parent compound, 6-Aminohexanoic acid.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 62222-21-3 |

Table 2: Properties of 6-Aminohexanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 60-32-2 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(methylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-7-5-3-4-6-8(10)11-2/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVZEFPLHVGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620288 | |

| Record name | Methyl 6-(methylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62222-21-3 | |

| Record name | Methyl 6-(methylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 6 Methylamino Hexanoate

Reactivity of the Secondary Amine Moiety

The secondary amine in Methyl 6-(methylamino)hexanoate is characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to this functional group.

Nucleophilic Reactivity Towards Electrophilic Centers

The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to many of its transformations. Like other secondary amines, it can react with a variety of electrophiles. ncert.nic.in

Common electrophilic partners for secondary amines include alkyl halides, acyl chlorides, and anhydrides. The reaction with an alkyl halide, for instance, would lead to the formation of a tertiary amine, and further reaction can produce a quaternary ammonium (B1175870) salt. ncert.nic.in Acylation with acyl chlorides or anhydrides results in the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. byjus.com

Salt Formation and its Impact on Reaction Profiles

As a basic functional group, the secondary amine readily reacts with acids to form ammonium salts. ncert.nic.in This acid-base reaction is a fundamental property that significantly influences the compound's reactivity and solubility.

The formation of an ammonium salt, for example, by treatment with an acid like hydrochloric acid, effectively "protects" the amine group. The protonation of the nitrogen atom removes its nucleophilicity, preventing it from participating in reactions where it would typically act as a nucleophile. This can be a useful strategy in multi-step syntheses where selective reaction at the ester group is desired. Furthermore, the resulting salt generally exhibits increased water solubility compared to the free base. ncert.nic.in The regeneration of the free amine can be easily achieved by treatment with a base. ncert.nic.in

| Condition | Effect on Amine Moiety | Impact on Reactivity |

| Acidic (e.g., HCl) | Protonation to form an ammonium salt | Loss of nucleophilicity, increased water solubility. |

| Basic (e.g., NaOH) | Deprotonation (if previously protonated) | Regeneration of the nucleophilic free amine. |

Cyclization and Polymerization Pathways Involving Amine Functionality

The presence of both an amine and an ester group within the same molecule opens up the possibility of intramolecular reactions, most notably cyclization. Intramolecular aminolysis of the ester can lead to the formation of a cyclic amide, a lactam. In the case of this compound, this would result in the formation of N-methyl-ε-caprolactam, a seven-membered ring. The formation of ε-caprolactam from 6-aminohexanoic acid is a well-known industrial process for the production of Nylon-6. mdpi.com While the N-methylated version is less common, the fundamental reaction principle remains the same. The reaction is typically favored at high temperatures.

The intermolecular reaction between molecules of this compound can lead to polymerization. This can occur through polycondensation, where the amine of one molecule reacts with the ester of another, forming an amide linkage and eliminating methanol (B129727). This process would result in the formation of a polyamide, specifically a type of N-substituted Nylon-6. The properties of this polymer would be influenced by the presence of the methyl group on the nitrogen, which would affect inter-chain hydrogen bonding. The polymerization of amino acid methyl esters to form polypeptides has been studied, often catalyzed by metal ions. nih.gov

Reactivity of the Methyl Ester Group

The methyl ester functionality in this compound is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group.

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester and methanol.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon of the ester. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral alcohol. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

| Catalyst | Reactant | Product | General Conditions |

| Acid (e.g., H₂SO₄) | R'-OH | 6-(Methylamino)hexanoate ester of R'-OH | Excess R'-OH, heat |

| Base (e.g., NaOR') | R'-OH | 6-(Methylamino)hexanoate ester of R'-OH | Catalytic amount of base |

Amidification Reactions with Amine Reagents

The methyl ester group can undergo aminolysis, which is a reaction with an amine to form an amide and methanol. This reaction is a common method for amide synthesis. The reactivity of the amine reagent will depend on its nucleophilicity and steric hindrance. Primary and secondary amines can be used to form secondary and tertiary amides, respectively.

This reaction is generally slower than the reaction of an acyl chloride with an amine but can be driven to completion by heating or by using a large excess of the amine reagent. The reaction can also be catalyzed. acs.org The intramolecular version of this reaction leads to the cyclization discussed in section 3.1.3.

| Amine Reagent | Product | General Conditions |

| Primary Amine (R'-NH₂) | N-R'-6-(methylamino)hexanamide | Heat, excess amine |

| Secondary Amine (R'₂NH) | N,N-R'₂-6-(methylamino)hexanamide | Heat, excess amine |

Oxidative and Reductive Transformation Pathways of the Molecular Scaffold

The molecular scaffold of this compound possesses distinct sites susceptible to both oxidative and reductive transformations. The secondary amine and the carbon chain are prone to oxidation, while the methyl ester group is the primary site for reduction.

Oxidative Transformations

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of its core components—the secondary amine and the hexanoate (B1226103) chain—provides a strong basis for predicting its oxidative pathways.

The secondary amine can undergo oxidative cleavage. The mechanism of such reactions often involves the initial abstraction of a hydrogen atom from the N-H bond or the α-carbon, leading to the formation of an imine intermediate. This intermediate can then be hydrolyzed to yield an aldehyde and a primary amine. For instance, the oxidation of secondary amines with reagents like aqueous bromine has been shown to result in the cleavage of an alkyl group, producing a primary amine and a corresponding aldehyde or carboxylic acid. lookchem.com In the case of this compound, this could potentially lead to the formation of methyl 6-oxohexanoate (B1234620) and methylamine (B109427).

The hexanoate portion of the molecule, particularly the hydrocarbon chain, is susceptible to oxidation under more forcing conditions, similar to the oxidation of simple alkanes. Studies on the oxidation of methyl hexanoate serve as a useful model. The oxidation of methyl hexanoate in a jet-stirred reactor has been shown to proceed through cool flame, negative temperature coefficient, and high-temperature oxidation regimes, producing a complex mixture of smaller oxygenated compounds and unsaturated esters. nih.gov

Reductive Transformations

The primary site for reduction in this compound is the methyl ester functionality. This group can be readily reduced to the corresponding primary alcohol, 6-(methylamino)hexan-1-ol.

A common and effective method for this transformation is the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comucalgary.ca The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca LiAlH₄ is a powerful nucleophilic reducing agent that readily reduces esters to primary alcohols. byjus.com

Catalytic hydrogenation is another important reductive pathway. While typically used for the reduction of unsaturated carbon-carbon bonds, certain catalytic systems can reduce esters to alcohols. For example, ruthenium-based catalysts have been employed for the hydrogenation of amino acid esters to amino alcohols. researchgate.netumaine.edu The reaction conditions for the catalytic hydrogenation of nitrile esters to amino esters, which involve temperatures of 90-120 °C and pressures of 70-90 barg, provide an indication of the conditions that might be required for the reduction of the ester group in this compound. sintef.no

It is important to note that under typical ester reduction conditions, the secondary amine functionality is generally stable.

Table 1: Predicted Reductive Transformation of this compound

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 6-(methylamino)hexan-1-ol | Reduction |

| This compound | Catalytic Hydrogenation (e.g., Ru-based catalyst) | 6-(methylamino)hexan-1-ol | Reduction |

Stability Under Controlled Reaction Conditions (e.g., pH, Temperature, Solvent)

The stability of this compound is influenced by environmental factors such as pH, temperature, and the nature of the solvent. The presence of both an amine and an ester group makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions, and thermal degradation at elevated temperatures.

pH Stability and Hydrolysis

The ester linkage in this compound is the most labile part of the molecule with respect to pH. Ester hydrolysis can be catalyzed by both acid and base.

Under acidic conditions, the secondary amine will be protonated to form a methylammonium (B1206745) salt. While the ester group can be hydrolyzed under acidic conditions, the rate is generally slower than base-catalyzed hydrolysis. Studies on poly(β-amino ester)s, which contain similar functionalities, have shown that these materials are more stable at lower pH values and degrade more rapidly as the pH becomes neutral or basic. rsc.orgbiomaterials.org

Under basic conditions (high pH), the ester undergoes saponification, a rapid hydrolysis reaction, to yield the corresponding carboxylate salt, 6-(methylamino)hexanoate, and methanol. Research on the base hydrolysis of the closely related compound, methyl 6-aminohexanoate (B3152083), has shown that the reaction proceeds readily in the pH range of 11.0–11.5. rsc.org The rate of hydrolysis of α-amino acid methyl esters is also significantly dependent on pH, with increased rates observed at higher pH. rsc.org The presence of the secondary amine in this compound is not expected to significantly alter this susceptibility to base-catalyzed hydrolysis.

Thermal Stability

The thermal stability of this compound is influenced by the stability of both the amine and the ester functionalities. Generally, amines can undergo thermal degradation, and the temperature at which this occurs is dependent on the structure of the amine. utexas.edubre.com For many amines, significant thermal degradation accelerates at temperatures above 350°F (approximately 177°C), though this can be influenced by the presence of other substances like CO₂. bre.com The presence of CO₂ can lead to the formation of carbamates, which can affect the degradation pathway. nih.govacs.org

Solvent Effects

The choice of solvent can influence the stability of this compound, primarily by affecting the rate of hydrolysis. In aqueous solutions, the pH will be the dominant factor. In non-aqueous, aprotic solvents, the molecule is expected to be significantly more stable, as hydrolysis will be minimized. The thermal stability of amines has been shown to be dependent on the solvent, with different degradation rates observed in aqueous versus non-aqueous environments like triethylene glycol (TEG). acs.org

Table 2: General Stability Profile of this compound

| Condition | Stability | Primary Transformation Product |

| Acidic pH (aqueous) | Moderate | 6-(methylamino)hexanoic acid (via hydrolysis) |

| Neutral pH (aqueous) | Low to Moderate | 6-(methylamino)hexanoic acid (via hydrolysis) |

| Basic pH (aqueous) | Low | 6-(methylamino)hexanoate salt (via saponification) |

| Elevated Temperature | Moderate | Degradation products (e.g., smaller amines, aldehydes) |

| Aprotic Solvent | High | - |

Advanced Analytical and Spectroscopic Characterization of Methyl 6 Methylamino Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their neighboring atoms. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity), governed by spin-spin coupling, reveals the number of adjacent protons.

In the ¹H NMR spectrum of Methyl 6-(methylamino)hexanoate, distinct signals are expected for the protons of the methyl ester, the N-methyl group, and the methylene (B1212753) groups of the hexanoate (B1226103) backbone. The protons on the carbon adjacent to the carbonyl group (C2) and the carbon adjacent to the nitrogen atom (C6) are expected to be the most deshielded among the methylene groups due to the electron-withdrawing effects of the oxygen and nitrogen atoms, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.30 | Triplet | 7.5 |

| H-3 | 1.65 | Quintet | 7.5 |

| H-4 | 1.35 | Multiplet | - |

| H-5 | 1.50 | Quintet | 7.2 |

| H-6 | 2.65 | Triplet | 7.2 |

| O-CH₃ | 3.67 | Singlet | - |

| N-CH₃ | 2.45 | Singlet | - |

| N-H | 1.5 (variable) | Broad Singlet | - |

Note: Predicted data is based on the analysis of structurally similar compounds and established chemical shift increments. The chemical shift of the N-H proton can be variable and may exchange with deuterium (B1214612) in deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The carbonyl carbon of the ester group is expected to appear significantly downfield (around 174 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbon of the O-methyl group will also have a characteristic chemical shift. The carbons of the hexanoate chain will show a predictable pattern, with the carbons closer to the electron-withdrawing ester and amino groups appearing at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 174.2 |

| O-CH₃ | 51.5 |

| C-6 | 50.0 |

| N-CH₃ | 36.0 |

| C-2 | 34.0 |

| C-5 | 29.0 |

| C-3 | 26.5 |

| C-4 | 24.8 |

Note: Predicted data is based on the analysis of structurally similar compounds and established chemical shift increments.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network within the hexanoate chain. For instance, the signal for the H-2 protons would show a correlation to the H-3 protons, which in turn would correlate to the H-4 protons, and so on.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the assignments made in the one-dimensional spectra. For example, the proton signal at ~2.30 ppm would show a cross-peak with the carbon signal at ~34.0 ppm, confirming their assignment as H-2 and C-2, respectively.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to detect the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 160.1332 |

Note: The predicted m/z is for the monoisotopic mass of the protonated molecule (C₈H₁₈NO₂⁺).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation through characteristic fragmentation patterns, such as the loss of methanol (B129727) (CH₃OH) or the cleavage of the hexanoate chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and for identifying any impurities.

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time (the time it takes for the compound to pass through the column) is a characteristic property that can be used for identification. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum of the molecule. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), serves as a molecular fingerprint.

For this compound, characteristic fragments would include ions resulting from the loss of the methoxy (B1213986) group (-OCH₃), cleavage at the carbonyl group, and fragmentation of the alkyl chain.

Table 4: Potential GC-MS Fragmentation Data for this compound

| Retention Time (min) | Key Fragment Ions (m/z) | Interpretation |

| Variable | 159, 128, 100, 74, 58 | Molecular ion [M]⁺, [M-OCH₃]⁺, [CH₃NH(CH₂)₄]⁺, McLafferty rearrangement, [CH₃NH=CH₂]⁺ |

Note: The retention time is dependent on the specific GC column and conditions used. The listed fragment ions are potential key fragments based on the structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

To determine the exact mass of this compound, a high-resolution mass spectrometry (HRMS) analysis would be required. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition. The theoretical exact mass can be calculated from its molecular formula, C8H17NO2. This calculated value would then be compared to the experimentally determined mass from the HRMS analysis.

A hypothetical data table for such an analysis would look like this:

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C8H17NO2 | - |

| Calculated Exact Mass | 159.12593 | - |

| Measured m/z | - | - |

| Mass Accuracy (ppm) | - | - |

| Ionization Mode | - | - |

Data for Experimental Value, Measured m/z, Mass Accuracy, and Ionization Mode are currently unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, the C-O bond of the ester, and the C-H bonds of the aliphatic chain.

A projected IR data table is presented below, outlining the expected absorption regions for the key functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300-3500 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Medium |

| C-O Stretch (Ester) | 1000-1300 | Medium-Strong |

Specific experimentally determined wavenumber values and intensities are not available.

Elemental Analysis for Molecular Composition Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. These experimental values would be compared against the theoretical percentages calculated from the molecular formula of this compound (C8H17NO2) to verify its purity and elemental composition.

The following table illustrates how the results of an elemental analysis would be presented:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 60.35 | - |

| Hydrogen (H) | 10.76 | - |

| Nitrogen (N) | 8.80 | - |

| Oxygen (O) | 20.09 | - |

No experimental elemental analysis data has been found for this compound.

Computational and Theoretical Studies on Methyl 6 Methylamino Hexanoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 6-(methylamino)hexanoate, these computational methods provide insights into its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for a Linear Conformation of this compound (Estimated based on related compounds)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.21 | O=C-O | 124.0 |

| C-O (ester) | 1.35 | C-O-C (ester) | 116.0 |

| C-N | 1.47 | C-N-C | 112.0 |

| N-H | 1.01 | H-N-C | 110.0 |

| C-C (avg) | 1.53 | C-C-C (avg) | 112.0 |

Note: This data is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group due to the presence of the lone pair of electrons. The LUMO is likely to be centered around the carbonyl group (C=O) of the ester, which is an electron-deficient center. N-methylation of amino acids has been shown to raise the HOMO energy level (making it a better electron donor) and decrease the HOMO-LUMO gap, suggesting increased reactivity compared to its non-methylated counterpart. nih.gov

Illustrative Frontier Molecular Orbital Energies (Calculated using DFT)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl 6-aminohexanoate (B3152083) (analog) | -6.8 | 0.5 | 7.3 |

Note: This data is illustrative, based on trends observed for N-methylated amino acids. A lower energy gap for the N-methylated compound indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The area around the hydrogen atom of the amino group and the hydrogens of the methyl group attached to the nitrogen would exhibit a positive potential, indicating these as potential sites for nucleophilic interaction. The long hydrocarbon chain would be largely neutral (green). Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the hexanoate (B1226103) chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often done by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, resulting in a potential energy surface or landscape.

For a long-chain molecule like this, both extended (linear) and folded conformations are possible. The most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding if applicable. Studies on similar long-chain esters have shown that all-trans (fully extended) conformations are often among the most stable in the gas phase. However, in solution, folded conformations may be stabilized by solvent interactions. The presence of the methylamino and ester groups allows for potential intramolecular hydrogen bonding in certain folded geometries, which could represent low-energy conformers.

The energy landscape of such a molecule would be complex, with many local minima corresponding to different stable or metastable conformers. The global minimum would represent the most stable conformation. The energy barriers between these minima determine the dynamics of conformational change.

Theoretical Reaction Mechanism Studies

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. A significant potential reaction for this molecule is intramolecular cyclization to form N-methyl-ε-caprolactam. This reaction would involve the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the ester, with the subsequent elimination of methanol (B129727).

Computational studies of this mechanism would involve locating the transition state structure and calculating the activation energy. The reaction is likely to be catalyzed by acid or base. In a base-catalyzed mechanism, the amino group would be deprotonated to increase its nucleophilicity. In an acid-catalyzed mechanism, the carbonyl oxygen would be protonated to increase the electrophilicity of the carbonyl carbon. DFT calculations can model these pathways and determine which is more favorable energetically. The calculated activation energy provides an estimate of the reaction rate.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with a solvent and their conformational dynamics. In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water. The polar amino and ester groups would form hydrogen bonds with water molecules, while the nonpolar hydrocarbon chain would exhibit hydrophobic interactions, likely leading to a collapsed or folded conformation to minimize its exposure to water. The simulation would also show the dynamic interchange between different conformations of the molecule in solution.

Simulations in different solvents would highlight the role of the solvent in determining the preferred conformation and reactivity. For instance, in a nonpolar solvent, the extended conformation might be more favored due to the lack of hydrophobic effects. The insights from MD simulations are crucial for understanding the behavior of the molecule in realistic environments.

Research Applications and Methodological Utility of Methyl 6 Methylamino Hexanoate

Role as a Chemical Intermediate in Complex Organic Synthesis

The presence of two distinct reactive sites—the ester and the secondary amine—allows for selective chemical modifications, making Methyl 6-(methylamino)hexanoate a strategic starting point or intermediate in multi-step synthetic pathways. Researchers leverage this structure to introduce a flexible six-carbon spacer with a methylated nitrogen atom into target molecules, conferring specific properties such as conformational changes, improved stability, or points for further conjugation.

In the field of medicinal chemistry, peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility. psu.edu To overcome these limitations, chemists synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have enhanced properties. mdpi.comnih.gov This is often achieved by incorporating non-canonical or modified amino acids. mdpi.com

Table 1: Structural Contributions of 6-(Methylamino)hexanoic Acid in Peptidomimetics

| Structural Feature | Role in Peptidomimetic Design | Potential Benefit |

| N-Methyl Group | Prevents hydrogen bond donation from the amide nitrogen; introduces steric bulk. | Increased resistance to enzymatic cleavage; restricts backbone conformation, potentially locking the molecule in a bioactive shape. nih.govnih.gov |

| Hexanoate (B1226103) Backbone | Acts as a flexible, long-chain spacer between pharmacophoric groups. | Allows for spanning larger distances in receptor binding pockets; modifies lipophilicity. |

| Terminal Carboxyl Group | Provides a site for amide bond formation with another amino acid or amine. | Enables incorporation into a growing peptide chain using standard synthesis protocols. wpmucdn.com |

Fluorescent probes are indispensable tools in biochemistry and cell biology for visualizing and tracking biomolecules. These probes typically consist of a fluorophore (a molecule that emits light) connected via a linker to a reactive group that binds to a specific target. The bifunctional nature of this compound makes it an ideal precursor for creating such linkers.

The secondary amine can be reacted with an activated fluorophore, while the ester group can be hydrolyzed to a carboxylic acid. This acid can then be activated and coupled to a target molecule, such as a protein or nucleic acid. rsc.orgresearchgate.net Alternatively, the amine can serve as the reactive moiety for targeting specific sites in biological systems. While specific probes derived directly from this compound are not extensively documented, its structure is analogous to linkers used in the synthesis of various probes, such as those for detecting enzyme activity or specific ions. nih.govrsc.org The guanine (B1146940) analog 6-methyl isoxanthopterin (B600526) (6-MI), for example, is a fluorescent base analog used as a probe in nucleic acids. nih.gov

Table 2: Potential Roles of Functional Groups in Fluorescent Probe Synthesis

| Functional Group | Potential Role | Example Application |

| N-Methylamino Group | Nucleophilic site for conjugation to an activated fluorophore or for direct interaction with a target. | Attachment of a coumarin (B35378) or rhodamine-based dye. researchgate.net |

| Methyl Ester Group | Can be hydrolyzed to a carboxylic acid, which serves as a handle for further conjugation. | Coupling to an amine on a target protein via carbodiimide (B86325) chemistry. |

| Hexyl Chain | Acts as a flexible spacer to separate the fluorophore from the target, minimizing steric hindrance and potential quenching. | Spatially separating a bulky fluorophore from a binding domain to ensure proper interaction. |

Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea. nih.gov Overexpression of arginase is linked to various diseases, including cardiovascular and inflammatory conditions, making it an important therapeutic target. nih.govgd3services.com The development of arginase inhibitors is an active area of research.

A prominent class of arginase inhibitors is based on boronic acid derivatives, such as 2(S)-amino-6-boronohexanoic acid (ABH). nih.gov The six-carbon (hexanoic acid) backbone of these inhibitors is a critical structural element that mimics the substrate L-arginine and fits into the enzyme's active site. researchwithrutgers.com Synthetic routes to these inhibitors often start from precursors containing a six-carbon chain that is subsequently functionalized. For instance, the synthesis of quaternary α-amino acid-based arginase inhibitors has been achieved via the Ugi reaction, starting with materials that provide the necessary carbon backbone. nedp.com Although not a direct precursor in all published syntheses, this compound represents a readily available scaffold that could be chemically modified to produce arginase inhibitors featuring the essential hexanoic acid core.

Table 3: Representative Arginase Inhibitors with a Hexanoic Acid-Based Scaffold

| Compound Name | Structure | Inhibitory Activity (IC₅₀) | Reference |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Boronic acid analog of L-arginine | hArg-I: 200 nM; hArg-II: 290 nM | nih.govresearchwithrutgers.com |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | α-substituted ABH analog | hArg-I: 110 nM | gd3services.com |

| (S)-2-amino-6-borono-2-methylhexanoic acid | α-methyl substituted ABH | hArg-I: 1,500 nM; hArg-II: 2,900 nM | nih.gov |

Note: IC₅₀ values can vary based on assay conditions. hArg-I and hArg-II refer to human arginase isoforms I and II.

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. nih.gov This principle is widely used in immunochemical research to develop antibodies against small molecules like drugs, toxins, or metabolites. A critical component of this technology is the linker, a chemical spacer that connects the hapten to the carrier protein.

This compound is structurally well-suited to function as such a linker. Its amine and ester functionalities provide two points of attachment. For example, in the development of monoclonal antibodies against methamphetamine, researchers synthesized haptens that included a carbon chain linker to couple the methamphetamine analog to a carrier protein. nih.gov The synthesis involved alkylating a phenol (B47542) with reagents like methyl 6-bromopentanate to introduce the linker. nih.gov Similarly, click chemistry has been employed on solid supports to conjugate azido-haptens to peptides via a linker, creating peptidomimetics for immunological screening. nih.gov The six-carbon chain of this compound provides adequate length and flexibility to present the hapten effectively to the immune system, making it a valuable tool in the design of immunoconjugates.

Table 4: Components of a Hapten-Carrier Conjugate for Antibody Production

| Component | Function | Example Molecule/Moiety |

| Hapten | The small molecule of interest against which antibodies are desired. | A methamphetamine analog, a steroid, or a pesticide. nih.gov |

| Linker | A flexible chain that covalently attaches the hapten to the carrier protein. | A 6-carbon chain derived from 6-(methylamino)hexanoic acid. |

| Carrier Protein | A large, immunogenic protein that makes the entire conjugate visible to the immune system. | Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). |

Coordination Chemistry and Ligand Development

The field of coordination chemistry studies the formation and properties of coordination complexes, which consist of a central metal ion bonded to one or more molecules or ions called ligands. youtube.com Ligands must contain at least one atom with a lone pair of electrons to donate to the metal ion, forming a coordinate covalent bond. youtube.com

Upon hydrolysis of its methyl ester, this compound becomes 6-(methylamino)hexanoic acid. This molecule is an excellent candidate for use as a ligand in coordination chemistry. It possesses two distinct potential donor sites: the oxygen atoms of the carboxylate group and the nitrogen atom of the secondary amine. This allows it to act as a bidentate ligand, binding to a single metal center through both the nitrogen and an oxygen atom to form a stable chelate ring.

Alternatively, it can act as a bridging ligand, where the carboxylate group coordinates to one metal ion while the amine group coordinates to another, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The flexible hexyl chain allows for the formation of various supramolecular structures. The synthesis of thiolate-protected gold nanoclusters, for instance, relies on the use of ligands like 6-mercaptohexanoic acid, which has a similar six-carbon backbone and demonstrates how such ligands can stabilize metal complexes and nanostructures. nih.gov The study of metal-hexanoate complexes is crucial for developing new materials with interesting magnetic, catalytic, or structural properties.

Table 5: Coordination Properties of 6-(Methylamino)hexanoic Acid

| Coordinating Group | Potential Binding Mode | Resulting Complex Type |

| Carboxylate (-COO⁻) | Monodentate, Bidentate Chelating, Bidentate Bridging | Can form simple metal carboxylate salts or act as a node in larger polymeric structures. |

| N-Methylamino (-NHCH₃) | Monodentate | Can bind to a metal ion, often in competition or cooperation with the carboxylate group. |

| Combined Groups | Bidentate Chelating (N,O-coordination) | Forms stable five- or six-membered chelate rings with a metal ion. |

| Combined Groups | Bridging Ligand | Connects multiple metal centers to form one-, two-, or three-dimensional coordination polymers. |

Investigation of Ligand Binding Modes and Coordination Geometry

While crystal structures of metal complexes containing specifically this compound are not extensively documented in publicly available literature, the molecule's functional groups—a secondary amine and a carbonyl oxygen from the ester—make it a potential bidentate ligand for coordinating with metal centers. The nitrogen atom of the secondary amine and the carbonyl oxygen can act as Lewis bases, donating electron pairs to a metal ion to form a stable chelate ring.

Research into structurally related amino acid derivatives provides insight into the likely coordination behavior. For instance, studies on organotin(IV) complexes with 6-amino-2-(methyleneamino)hexanoic acid, a Schiff base derivative of lysine, have shown that the carboxylate group readily coordinates with the tin center. tandfonline.com In such complexes, a trigonal bipyramidal geometry around the tin atom is often observed. tandfonline.com Similarly, Schiff base ligands derived from methylamine (B109427) can form dimeric complexes with nickel(II), where the metal centers adopt a five-coordinate, square-pyramidal geometry. nih.gov

The coordination mode of this compound could also be influenced by the reaction conditions. Under basic conditions, hydrolysis of the methyl ester to a carboxylate group would create a stronger binding site, forming an N,O-bidentate ligand. The coordination geometry would ultimately depend on the specific metal ion, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. csic.es Common geometries for such complexes include tetrahedral, square planar, or octahedral arrangements. nih.gov

| Potential Coordination Mode | Metal Binding Sites | Resulting Complex Type | Probable Geometries |

| Neutral Bidentate | Secondary Amine (N), Ester Carbonyl (O) | Chelate | Tetrahedral, Square Planar, Octahedral |

| Anionic Bidentate (post-hydrolysis) | Secondary Amine (N), Carboxylate (O,O') | Chelate | Tetrahedral, Square Planar, Octahedral |

| Bridging (in polynuclear complexes) | Amine or Carboxylate | Dimer or Polymer | Varies (e.g., Square-Pyramidal) nih.gov |

Catalytic Properties of Metal-Ligand Complexes Incorporating Hexanoate Derivatives

Metal-ligand complexes are central to modern catalysis. Although complexes of this compound itself are not widely reported as catalysts, complexes involving similar structural motifs, such as Schiff bases and amino acids, have demonstrated catalytic activity. For example, Ruthenium(III) Schiff base complexes have been shown to be active in catalyzing aryl-aryl coupling reactions. researchgate.net

The combination of a "soft" amine donor and a "hard" oxygen donor in this compound makes it a versatile ligand for a range of transition metals that are active in catalysis. csic.es Complexes of metals like palladium, nickel, copper, and rhodium with amino acid-type ligands are known to catalyze a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. The N-methyl group on the ligand could also provide steric and electronic tuning of the metal center, potentially influencing the selectivity and activity of a catalyst.

Polymer Chemistry and Materials Science Research

Monomer in the Synthesis of Functional Polymers

This compound possesses the two necessary functional groups to act as an AB-type monomer for step-growth polymerization. The secondary amine can react with a carboxylic acid or its derivative, while the methyl ester can react with an amine. This bifunctionality allows it to be a building block for producing functional polymers like polyamides and poly(ester-amide)s.

The polymerization of amino acid esters and N-methylated amino acids is well-established. nih.govacs.orgrsc.org For example, N-methylated polypeptides can be synthesized via the ring-opening polymerization of N-methyl-α-amino acid N-carboxyanhydrides (NNCAs). acs.org Alternatively, a dual ester-urethane melt condensation approach has been developed for amino acid monomers to produce high-molecular-weight poly(ester-urethane)s. acs.org Given these precedents, this compound could undergo self-condensation under appropriate catalytic conditions to form a polyamide, with the elimination of methanol (B129727). The presence of the N-methyl group in the resulting polymer backbone would disrupt hydrogen bonding compared to a non-methylated polyamide, which could lower the melting point and increase solubility in organic solvents. nih.gov

| Functional Group 1 | Functional Group 2 | Potential Polymerization Method | Resulting Polymer Class |

| Secondary Amine (-NH(CH₃)) | Methyl Ester (-COOCH₃) | Self-Condensation | Polyamide |

| Secondary Amine (-NH(CH₃)) | Methyl Ester (-COOCH₃) | Copolymerization with Diacids | Poly(ester-amide) |

| Secondary Amine (-NH(CH₃)) | Methyl Ester (-COOCH₃) | Copolymerization with Diols | Poly(ester-amide) |

Crosslinking Agent in Polymer Network Formation

The secondary amine in this compound provides a reactive site that can be used to crosslink polymer chains. Crosslinking is a critical process for modifying the mechanical properties of materials, transforming thermoplastics into thermosets with enhanced strength, thermal stability, and chemical resistance.

Amine functional groups are widely used in crosslinking chemistry. allnex.com They can react with various functional groups, such as epoxides, isocyanates, and acrylates, to form a stable, three-dimensional polymer network. researchgate.netnih.gov For example, if this compound were blended with a polymer containing epoxy groups, the secondary amine could participate in a ring-opening reaction with the epoxide rings, forming covalent bonds between the polymer chains. The rate and extent of this crosslinking reaction would depend on factors like temperature and the presence of catalysts. Studies on other amine-containing monomers have shown that decreasing the crosslinking density can enhance the accessibility of the amine groups within the polymer matrix. nih.gov The ester functional group could either remain as a pendant group, modifying the polarity of the network, or participate in further reactions like transesterification under specific conditions.

Analytical Reference Standards and Method Validation Research

Application in Quality Control (QC) for Related Pharmaceutical Intermediates

In the pharmaceutical industry, reference standards are essential for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. polypeptide.com While this compound is not widely listed as a primary pharmaceutical standard, its structural analog, Methyl hexanoate, is commercially available as an analytical standard. sigmaaldrich.com

Should this compound or a closely related derivative be used as a starting material or intermediate in a pharmaceutical manufacturing process, a highly purified version of the compound would be required as a reference standard for quality control. dlrcgroup.comevonik.com Quality control procedures would involve a suite of analytical techniques to confirm the material's identity and quantify impurities. bachem.com High-Performance Liquid Chromatography (HPLC) would be the principal method for assessing purity, while Mass Spectrometry (MS) would confirm the molecular weight. polypeptide.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be used to verify the chemical structure, ensuring the correct arrangement of functional groups and the absence of structural isomers. bachem.com

| Analytical Technique | Purpose in Quality Control | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the main compound and detects/quantifies impurities. polypeptide.com |

| Mass Spectrometry (MS) | Identity Confirmation | Determines the molecular weight of the compound. bachem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the chemical structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Verifies the presence of key functional groups (e.g., C=O, N-H). |

| Elemental Analysis | Compositional Verification | Measures the percentage of C, H, N, and O to confirm the empirical formula. bachem.com |

Use in Analytical Method Development and Validation

The development and validation of analytical methods are critical in pharmaceutical research and quality control to ensure the identity, purity, and quantity of a substance. While specific, publicly available, validated analytical methods for this compound are not extensively documented, its structural similarity to other amino acid esters and related compounds allows for the extrapolation of common analytical strategies. This section outlines the probable approaches for the development and validation of analytical methods for this compound, drawing upon established practices for similar molecules.

The primary analytical techniques for the characterization and quantification of this compound would likely include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). The choice of method would depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve the optimization of several parameters to achieve adequate separation from potential impurities and degradation products.

Column Selection: A reversed-phase column, such as a C18 or C8, would be a suitable starting point. The non-polar stationary phase would interact with the hexanoate chain, while the secondary amine group would provide some polar interaction.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous phase would be crucial to control the ionization state of the secondary amine, thereby influencing its retention time and peak shape.

Detection: UV detection would be a common choice. Although the compound lacks a strong chromophore, detection at lower wavelengths (around 200-220 nm) is often feasible for esters and amines. For higher sensitivity and selectivity, a Mass Spectrometric (MS) detector could be coupled with the HPLC (LC-MS).

Gas Chromatography (GC)

GC is another powerful technique, particularly for volatile compounds. This compound, being an ester, possesses sufficient volatility for GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior.

Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyanopropyl-based phase) would be appropriate to achieve good separation of the polar analyte.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) would be standard choices. The FID is sensitive to organic compounds and provides a linear response over a wide concentration range. For structural confirmation and enhanced sensitivity, a Mass Spectrometric detector (GC-MS) would be invaluable.

Method Validation

Once an analytical method is developed, it must be validated to ensure its reliability for the intended application. The validation would be performed according to the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters are outlined in the table below, with hypothetical yet representative data for an HPLC-UV method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from placebo and known impurities at the retention time of the main peak. Peak purity analysis by a photodiode array detector shows the peak is spectrally pure. |

| Linearity | A linear relationship between the concentration of the analyte and the analytical response should be demonstrated over a defined range. | Correlation coefficient (r²) > 0.999 over a concentration range of 1-100 µg/mL. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 10-80 µg/mL |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) < 2.0%. Intermediate precision (inter-day precision): RSD < 3.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 0.1 µg/mL (based on a signal-to-noise ratio of 3:1) |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.5 µg/mL (based on a signal-to-noise ratio of 10:1) |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |

In the context of research, where this compound might be synthesized as an intermediate, the development of such analytical methods would be crucial for in-process control and for ensuring the quality of the final product. For instance, monitoring the disappearance of starting materials and the formation of the product could be achieved using a validated HPLC or GC method. The purity of the isolated this compound would also be confirmed using this method, and any impurities would be identified and quantified.

Environmental Fate and Degradation Research of Methyl 6 Methylamino Hexanoate

Microbial Degradation Pathways and Metabolite Profiling

One potential pathway for the degradation of the N-methylamino group is the indirect monomethylamine (MMA) oxidation pathway. This pathway involves the enzyme gamma-glutamylmethylamide synthetase (gmaS), which has been identified in both methylotrophic and non-methylotrophic bacteria. nih.gov The initial step would likely involve the enzymatic conversion of the methylamino group.

The hexanoate (B1226103) portion of the molecule is a six-carbon fatty acid ester, which is expected to be readily biodegradable. The primary microbial degradation pathway for straight-chain alkanes and fatty acids is β-oxidation. This process would sequentially shorten the carbon chain, producing acetyl-CoA, which can then enter central metabolic pathways.

Based on these established pathways for related compounds, a proposed microbial degradation sequence for Methyl 6-(methylamino)hexanoate could involve initial hydrolysis of the ester bond to form methanol (B129727) and 6-(methylamino)hexanoic acid. The 6-(methylamino)hexanoic acid could then undergo β-oxidation, while the methylamino group is metabolized through pathways for methylated amines.

Table 1: Potential Microbial Degradation Metabolites of this compound

| Parent Compound | Potential Intermediate Metabolites | Final Mineralization Products |

| This compound | 6-(methylamino)hexanoic acid | Carbon Dioxide (CO2) |

| Methanol | Water (H2O) | |

| N-methylglutamate | Ammonium (B1175870) (NH4+) | |

| Formaldehyde (B43269) |

This table is illustrative and based on known microbial degradation pathways of related N-methylated amines and fatty acid esters.

Abiotic Degradation Mechanisms in Environmental Matrices

The primary abiotic degradation mechanism for this compound in environmental matrices is expected to be the hydrolysis of the ester linkage. This reaction involves the cleavage of the ester bond by water, yielding methanol and 6-(methylamino)hexanoic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. rsc.orgresearchgate.net

In addition to hydrolysis, photolytic degradation could occur if the compound is exposed to sunlight, particularly in surface waters. However, without specific data on its absorption spectrum, the significance of this pathway is difficult to ascertain.

In anoxic environments, other abiotic reactions could become more significant. For instance, reactions with other nucleophiles present in the environment could compete with hydrolysis. The aliphatic amine structure of this compound is generally resistant to abiotic degradation under typical environmental conditions, though it can undergo oxidation. oup.com

Table 2: Key Abiotic Degradation Reactions for Functional Groups in this compound

| Functional Group | Abiotic Degradation Reaction | Influencing Factors |

| Methyl Ester | Hydrolysis | pH, Temperature |

| N-methylamino | Oxidation | Presence of oxidants (e.g., hydroxyl radicals) |

This table summarizes the principal abiotic degradation reactions anticipated for the functional groups present in the target compound based on general organic chemistry principles.

Environmental Partitioning and Persistence Modeling

The environmental partitioning of this compound between air, water, soil, and biota is determined by its physicochemical properties, such as its octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and Henry's Law constant. While experimental data for this specific compound are not available, predictive models like the Estimation Program Interface (EPI) Suite™ can provide estimates for these parameters. regulations.govepa.govepisuite.dev

Generally, compounds with ester and amine functionalities exhibit some degree of water solubility. The hexyl chain contributes to its lipophilicity. The amine group can be protonated at environmental pH values, which would increase its water solubility and reduce its potential for bioaccumulation.

Table 3: Predicted Physicochemical Properties and Environmental Fate Parameters (Illustrative)

| Parameter | Predicted Value Range (Illustrative) | Implication for Environmental Fate |

| Log Kow | 1.5 - 2.5 | Moderate potential for bioaccumulation |

| Log Koc | 2.0 - 3.0 | Moderate adsorption to soil and sediment |

| Henry's Law Constant (atm-m3/mol) | Low | Low volatility from water |

| Biodegradation Half-life | Days to weeks | Low persistence in aerobic environments |

Note: These values are illustrative and would need to be confirmed by experimental data or specific modeling for this compound.

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH, Temperature, Redox Potential)

The kinetics of both microbial and abiotic degradation of this compound are significantly influenced by environmental parameters.

pH: The pH of the environment is a critical factor for the abiotic hydrolysis of the ester group. rsc.org Generally, ester hydrolysis is catalyzed by both acid and base, meaning the degradation rate is expected to be lowest at neutral pH and increase under both acidic and alkaline conditions. researchgate.netresearchgate.net Microbial activity is also pH-dependent, with most microorganisms thriving in a pH range of 6 to 8.

Temperature: Temperature affects the rates of both chemical reactions and microbial metabolism. An increase in temperature generally leads to an increase in the rate of abiotic hydrolysis. bre.com Similarly, microbial degradation rates tend to increase with temperature up to an optimal point, beyond which the activity of microbial enzymes decreases. nih.govnih.gov The thermal degradation of amines, however, typically requires temperatures well above those found in most natural environments. bre.comuky.edu

Redox Potential: The redox potential of an environment determines whether oxidative or reductive degradation processes will dominate. In aerobic environments with high redox potential, oxidative microbial degradation pathways are favored. In anaerobic environments with low redox potential, reductive processes would be more likely, although the specific pathways for this compound under such conditions are not well-documented. The degradation of some organic compounds is known to be significantly faster under more reducing conditions. nih.govresearchgate.netresearchgate.net

Table 4: Influence of Environmental Parameters on Degradation of this compound

| Parameter | Effect on Abiotic Degradation (Hydrolysis) | Effect on Microbial Degradation |

| pH | Increased rate at acidic and alkaline pH | Optimal rates typically near neutral pH |

| Temperature | Rate increases with temperature | Rate increases with temperature to an optimum |

| Redox Potential | Can influence oxidative vs. reductive pathways | Determines aerobic vs. anaerobic pathways |

This table provides a qualitative summary of the expected influence of key environmental parameters on the degradation of the target compound.

Q & A

Q. What are the standard protocols for synthesizing Methyl 6-(methylamino)hexanoate?

The synthesis typically involves esterification of 6-aminohexanoic acid derivatives under reflux with methanol and catalytic sulfuric acid, followed by methylation of the amine group. For example, in a nitrogen atmosphere, 6-aminohexanoic acid is heated with dry methanol and sulfuric acid to yield methyl 6-aminohexanoate, which is subsequently methylated using methyl iodide or dimethyl sulfate . Key steps include solvent selection (e.g., anhydrous methanol) and pH control during workup to isolate the product.

Q. How can the amino group in this compound be selectively functionalized for derivatization?

The methylamino group enables nucleophilic substitution or acylation. For instance, enzymatic acylation using Novozyme 435® with vitamin C has been attempted, though low yields (e.g., 4% for ascorbic acid conjugates) highlight challenges in steric hindrance or substrate compatibility. Alternative methods include coupling with activated esters (e.g., N-hydroxysuccinimide esters) under mild aqueous conditions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- LCMS : Detects molecular ions (e.g., m/z 428 [M+H]⁺ for a trifluoromethyl-substituted derivative) .

- HPLC : Retention times vary by substituents (e.g., 0.61 minutes under SQD-FA05 conditions) .

- ¹H-NMR : Key signals include methyl ester protons (~δ 3.68 ppm) and aromatic protons in substituted derivatives (e.g., δ 6.94–7.47 ppm for biphenyl ether analogs) .

Advanced Research Questions

Q. How can enzymatic acylation yields of this compound derivatives be optimized?

Low yields (e.g., 4% for vitamin C conjugates) may arise from enzyme-substrate mismatches. Strategies:

- Screen enzymes (e.g., Candida antarctica lipase B vs. Novozyme 435®).

- Use bulkier acyl donors (e.g., naphthalen-1-yl phenoxy groups) to reduce hydrolysis .

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions dominate .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

Inhibitory activity against hyaluronidases depends on:

- Aryl substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity.

- Chain length : Hexanoate esters outperform shorter-chain analogs in membrane permeability .

Example: Methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate (77% yield) showed moderate activity in hyaluronidase inhibition assays .

Q. How to resolve contradictions in reaction outcomes for similar derivatives?

Case study: Methyl 6-[4-(2-methoxyphenyl)phenoxy]hexanoate yields 4% product vs. 77% for its 4-methoxy analog. Contradictions arise from:

- Steric effects : Ortho-substituents hinder enzyme access.

- Electron density : Para-substituents stabilize transition states.

Resolution: Conduct DFT calculations to model transition states and validate with kinetic studies .

Q. What purification challenges arise with this compound derivatives, and how are they addressed?

- Silica gel chromatography : Use gradient elution (e.g., PE/EtOAc 95:5 → 80:20) for polar derivatives .

- Liquid-liquid extraction : Adjust pH (e.g., 25% potassium phosphate) to partition ionic byproducts .

- HPLC : Preparative HPLC resolves isomers (e.g., cis/trans amides) with C18 columns and methanol-water gradients .

Q. How to design in vivo studies using this compound-based probes?

Example: ⁹⁹ᵐTc-complexes for myocardial imaging require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.